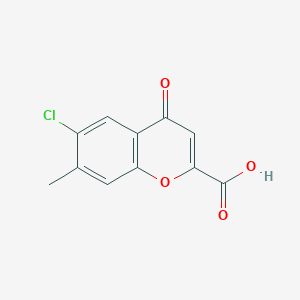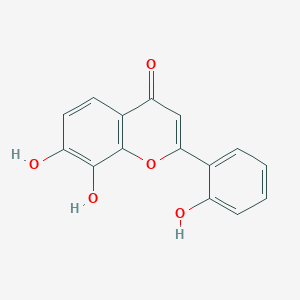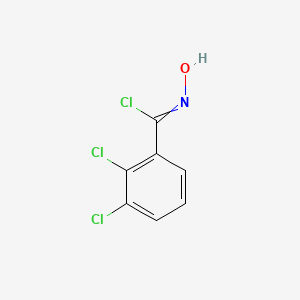
2,2,4,4,6,6-Hexamethylheptane
Overview
Description
2,2,4,4,6,6-Hexamethylheptane is an organic compound with the molecular formula C13H28. It is a highly branched alkane, which is part of the larger family of hydrocarbons. This compound is known for its unique structure, which includes multiple methyl groups attached to a heptane backbone. The presence of these methyl groups significantly influences its physical and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,4,4,6,6-Hexamethylheptane typically involves the alkylation of heptane with methyl groups. One common method is the Friedel-Crafts alkylation, where heptane is reacted with methyl chloride in the presence of a strong Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through catalytic cracking and subsequent alkylation processes. The catalytic cracking of larger hydrocarbons produces smaller fragments, which can then be selectively alkylated to form the desired compound. This method is efficient and cost-effective for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 2,2,4,4,6,6-Hexamethylheptane primarily undergoes substitution reactions due to the presence of multiple methyl groups. These reactions include:
Halogenation: The compound can react with halogens such as chlorine or bromine under UV light to form halogenated derivatives.
Oxidation: Although alkanes are generally resistant to oxidation, under extreme conditions, this compound can be oxidized to form alcohols, ketones, or carboxylic acids.
Common Reagents and Conditions:
Halogenation: Chlorine or bromine in the presence of UV light.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid under high temperatures and pressures.
Major Products Formed:
Halogenation: Formation of chlorinated or brominated derivatives.
Oxidation: Formation of alcohols, ketones, or carboxylic acids depending on the reaction conditions.
Scientific Research Applications
2,2,4,4,6,6-Hexamethylheptane has several applications in scientific research:
Chemistry: It is used as a model compound to study the effects of branching on the physical and chemical properties of alkanes. Researchers use it to understand reaction mechanisms and kinetics.
Biology: The compound is used in studies related to lipid metabolism and the effects of branched hydrocarbons on biological membranes.
Medicine: While not directly used as a drug, it serves as a reference compound in the development of pharmaceuticals that contain branched hydrocarbon chains.
Industry: It is used as a solvent and in the formulation of specialty chemicals due to its stability and non-reactivity under standard conditions.
Mechanism of Action
The mechanism of action of 2,2,4,4,6,6-Hexamethylheptane is primarily related to its physical properties rather than specific biochemical interactions. Its high degree of branching leads to a lower boiling point and higher volatility compared to linear alkanes. This makes it useful in applications requiring rapid evaporation or low-temperature processing. The molecular targets and pathways involved are generally related to its interactions with other hydrocarbons and solvents.
Comparison with Similar Compounds
- 2,2,4,4,6,6-Hexamethylheptane
- 2,2,4,4,5,6-Hexamethylheptane
- 2,2,3,3,4,4-Hexamethylheptane
Comparison: this compound is unique due to its symmetrical structure, which imparts specific physical properties such as a lower boiling point and higher volatility compared to its isomers. The presence of methyl groups at specific positions also influences its reactivity and stability. In comparison, other similar compounds may have different branching patterns, leading to variations in their chemical behavior and applications.
Properties
IUPAC Name |
2,2,4,4,6,6-hexamethylheptane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H28/c1-11(2,3)9-13(7,8)10-12(4,5)6/h9-10H2,1-8H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIMYLTFOQJHNJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)CC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70383534 | |
| Record name | 2,2,4,4,6,6-hexamethylheptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70383534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34701-49-0 | |
| Record name | 2,2,4,4,6,6-hexamethylheptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70383534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![2-[(2-fluorophenyl)methylidene]propanedinitrile](/img/structure/B3031365.png)




